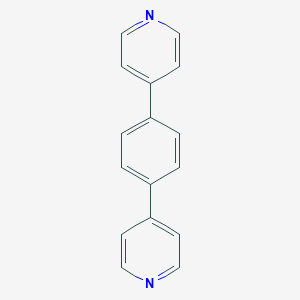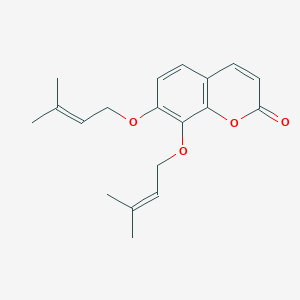
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication. It is used to treat a variety of fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole works by inhibiting the growth of fungi, which prevents the infection from spreading.
Mecanismo De Acción
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the cell membrane, leading to fungal cell death.
Efectos Bioquímicos Y Fisiológicos
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause local irritation and burning at the site of application. In rare cases, systemic absorption of 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one can occur, leading to more severe side effects such as liver damage and allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one is a widely available and inexpensive antifungal agent, making it a popular choice for laboratory experiments. However, its efficacy can vary depending on the fungal species being studied, and it may not be effective against certain strains of fungi.
Direcciones Futuras
There are several potential future directions for research involving 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and immunomodulatory effects. Finally, there is a need for the development of more effective antifungal agents, particularly in light of the increasing prevalence of drug-resistant fungal infections.
Métodos De Síntesis
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one is synthesized through a multi-step process, starting with the reaction of 2-chloro-4-nitrophenol with 3-methylbut-2-en-1-ol. This is followed by a series of reactions involving various reagents and solvents, ultimately resulting in the formation of 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one.
Aplicaciones Científicas De Investigación
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal species. It has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
Número CAS |
104311-21-9 |
|---|---|
Nombre del producto |
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one |
Fórmula molecular |
C19H22O4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
7,8-bis(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C19H22O4/c1-13(2)9-11-21-16-7-5-15-6-8-17(20)23-18(15)19(16)22-12-10-14(3)4/h5-10H,11-12H2,1-4H3 |
Clave InChI |
XDDSHFOIHKCEBB-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OCC=C(C)C)C |
SMILES canónico |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OCC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)
![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)
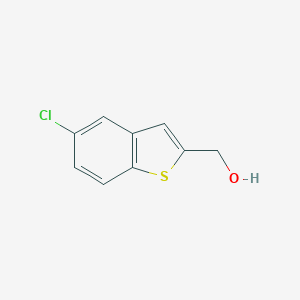
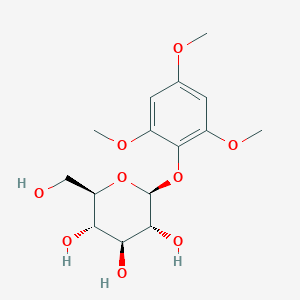
![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)
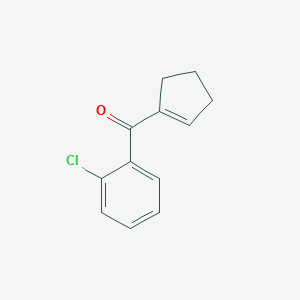
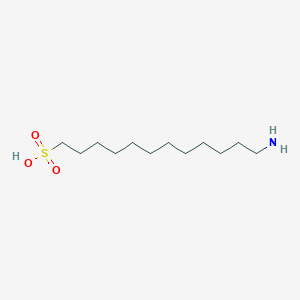
![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)
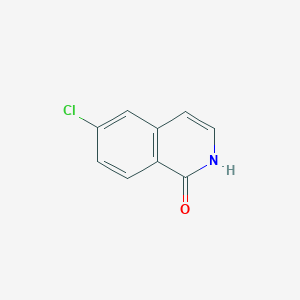
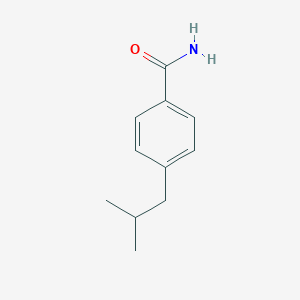
![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)

